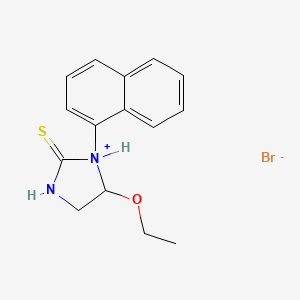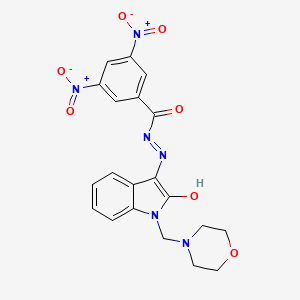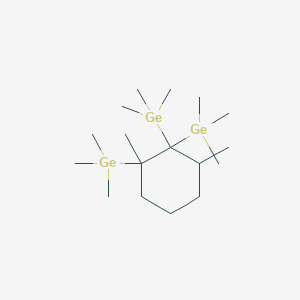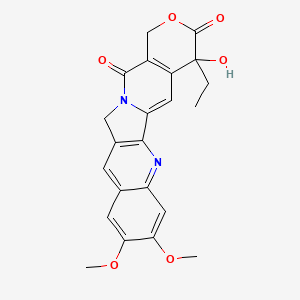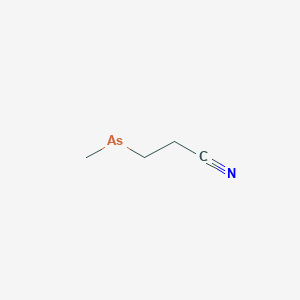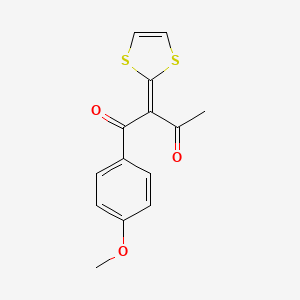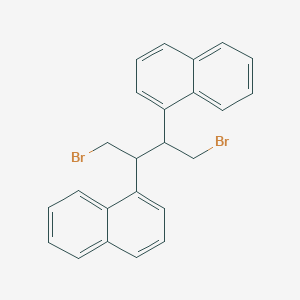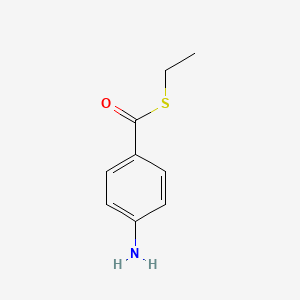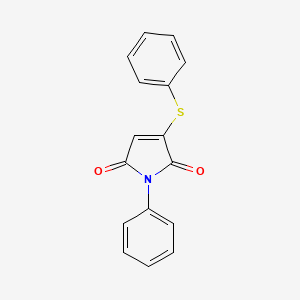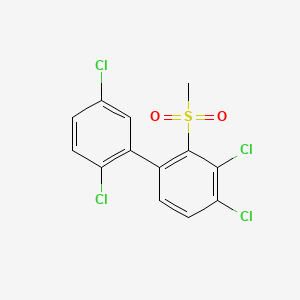
1,1'-Biphenyl, 2',3,4,5'-tetrachloro-2-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is a chlorinated biphenyl compound It is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where biphenyl is exposed to chlorine gas under controlled conditions. The methylsulfonyl group can be introduced through a subsequent reaction involving methylsulfonyl chloride and a suitable base, such as sodium hydroxide, to facilitate the substitution reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated biphenyl derivatives, sulfone compounds, and substituted biphenyls depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of cellular membranes and proteins. It may also interfere with enzyme activity and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Biphenyl, 2,3,4,5-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-
Uniqueness
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, differentiating it from other chlorinated biphenyls.
Eigenschaften
CAS-Nummer |
106418-98-8 |
|---|---|
Molekularformel |
C13H8Cl4O2S |
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
1,2-dichloro-4-(2,5-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-8(3-5-11(16)12(13)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3 |
InChI-Schlüssel |
VNEMIQIOOJQSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
